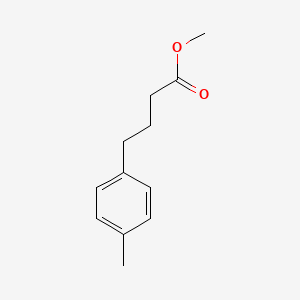

p-Methylbenzenebutyric acid methyl ester

Description

p-Methylbenzenebutyric acid methyl ester (CAS: Not explicitly provided in evidence) is an aromatic ester characterized by a para-methyl-substituted benzene ring linked to a butyric acid moiety esterified with a methyl group. Its structure combines aromaticity with aliphatic chain flexibility, making it distinct from purely aliphatic or simpler aromatic esters. While direct physicochemical data (e.g., melting point, solubility) are absent in the provided evidence, its reactivity and applications can be inferred from structural analogs. For instance, aromatic esters like parabens (e.g., methyl p-hydroxybenzoate ) share similar benzene-derived frameworks but differ in substituents, affecting hydrophobicity and functional roles.

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-3-5-12(13)14-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYCVUAUOUCQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179042 | |

| Record name | 4-(4-Tolyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24306-23-8 | |

| Record name | 4-(4-Tolyl)butanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Tolyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methylbenzenebutyric acid methyl ester typically involves the esterification of 4-(4-tolyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-(4-Tolyl)butanoic acid+MethanolAcid Catalyst4-(4-Tolyl)butanoic acid methyl ester+Water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of p-Methylbenzenebutyric acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

p-Methylbenzenebutyric acid methyl ester undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-(4-Tolyl)butanoic acid and methanol.

Reduction: 4-(4-Tolyl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

p-Methylbenzenebutyric acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Methylbenzenebutyric acid methyl ester depends on the specific reactions it undergoes. For example, in hydrolysis, the ester is protonated by an acid catalyst, making it more susceptible to nucleophilic attack by water, leading to the formation of the corresponding acid and methanol . In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Aromatic Esters

Key Observations :

- Substituent Effects: The methyl group in p-Methylbenzenebutyric acid methyl ester enhances lipophilicity compared to polar groups like hydroxyl (-OH) or amino (-NH₂) in analogs .

Comparison with Aliphatic Esters

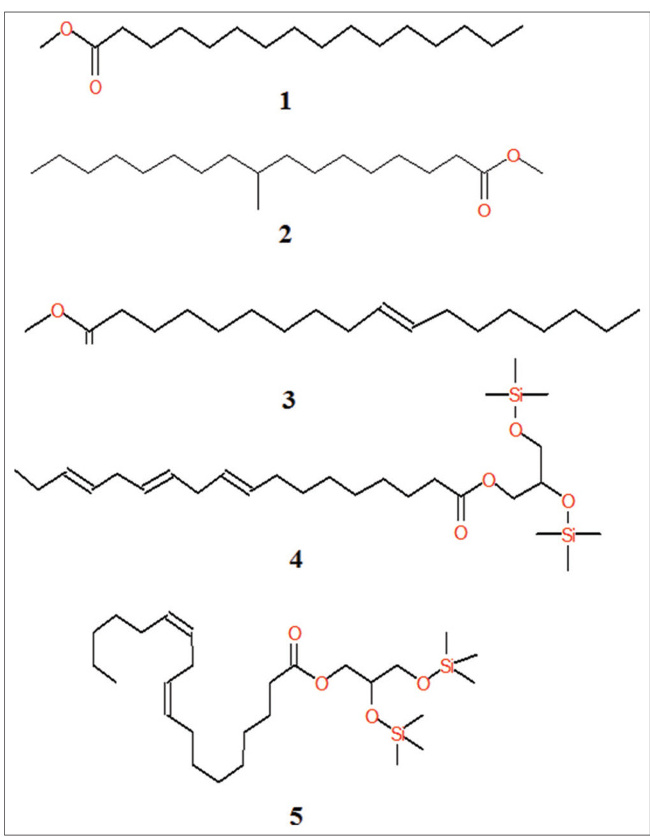

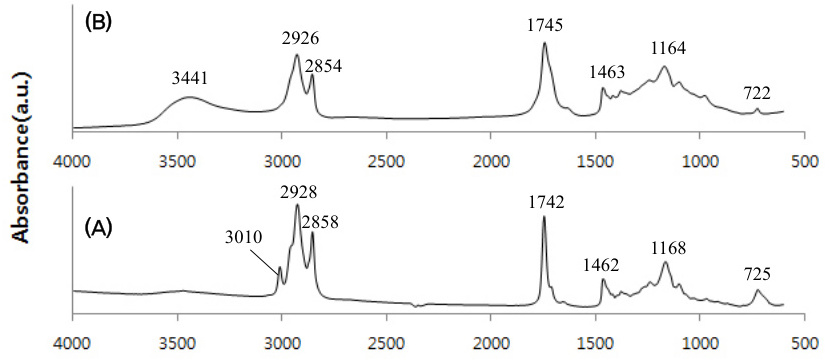

Table 2: Aliphatic vs. Aromatic Methyl Esters

Key Observations :

- Chain Length: Short-chain esters (e.g., methyl butyrate) are volatile and used in fragrances, whereas long-chain analogs (e.g., hexadecanoic acid methyl ester) serve in biofuels .

- Branched vs. Linear: Branched esters like methyl 3-methylbutanoate exhibit lower melting points and distinct flavor profiles compared to linear counterparts .

Functional Group Variations in Esters

Table 3: Impact of Functional Groups on Properties

Key Observations :

- Ketone-Containing Esters: The presence of a ketone (e.g., 3-oxohexanoic acid methyl ester) enhances reactivity in transamination or condensation reactions .

- Hydroxyl Groups : Esters with hydroxyl groups (e.g., methyl β-hydroxyisobutyrate) are more hydrophilic and prone to degradation under acidic conditions .

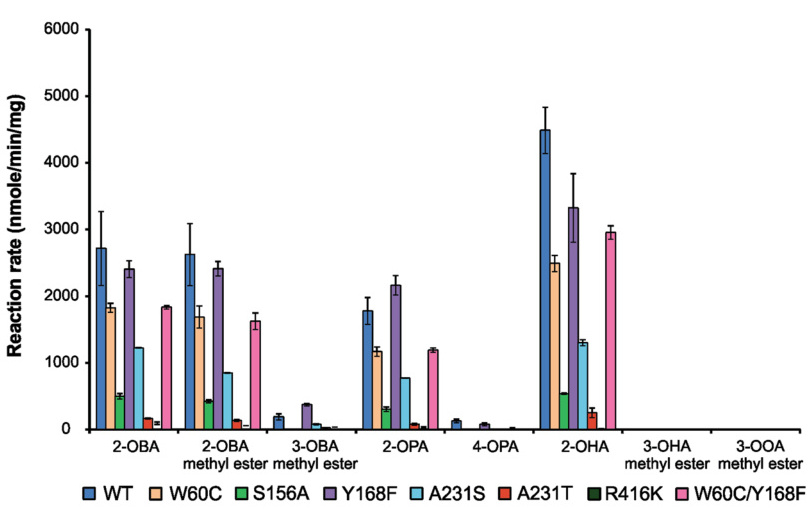

Biological Activity

p-Methylbenzenebutyric acid methyl ester, commonly referred to as p-Methylbenzenebutyric acid methyl ester (PMBME), is a compound of interest due to its potential biological activities. This article explores its biological profile, including antimicrobial, antifungal, anti-inflammatory, and antioxidant activities, supported by data from various studies.

Chemical Structure and Properties

PMBME is a methyl ester derived from p-methylbenzenebutyric acid. Its structure can be represented as follows:

This compound belongs to the class of fatty acid methyl esters, which are known for their diverse biological activities.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of PMBME. For instance, it has shown significant inhibition against various bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria were reported at varying levels depending on the study conditions.

These results suggest that PMBME could be a candidate for developing antimicrobial agents.

2. Antifungal Activity

PMBME has also been evaluated for its antifungal properties. In vitro studies demonstrated its effectiveness against several fungi, with notable activity against Candida albicans and other pathogenic fungi.

The antifungal activity indicates its potential use in treating fungal infections.

3. Anti-inflammatory Activity

Research indicates that PMBME exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, PMBME significantly reduced the levels of TNF-α and IL-6, suggesting its therapeutic potential in inflammatory diseases.

4. Antioxidant Activity

The antioxidant capability of PMBME has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of PMBME extracted from plant sources. The study utilized a series of dilutions to determine the MIC against common pathogens. The results indicated that PMBME exhibited potent antimicrobial properties comparable to standard antibiotics .

Study on Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of PMBME in vitro. The results showed a marked decrease in inflammatory markers in treated cells compared to controls, suggesting that PMBME could modulate inflammatory pathways effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.